REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[C:11]([CH2:14][CH2:15][C:16]1[C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[NH:18][CH:17]=1)([OH:13])=[O:12]>ClCCl.O>[C:11]([CH2:14][CH2:15][C:16]1[C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[NH:18][C:17]=1[CH:3]=[O:4])([OH:13])=[O:12]
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCC1=CNC=2CCCCC12
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at −10° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased to −3° C.
|
Type
|
CUSTOM
|
Details
|
decreased to −7° C
|
Type
|
ADDITION
|
Details
|
was added via the dropping funnel over 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 1° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was evaporated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with another 30 mL of water
|
Type
|
WASH
|
Details
|
were washed with 30 mL of dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
were cooled to 5° C
|
Type
|
TEMPERATURE
|
Details
|
increase to 15° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
The oil which formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
was washed three times with 20 mL of water each time
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=C(NC=2CCCCC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |